molecular formula C10H15NO2 B13555702 (r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

(r)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol

Cat. No.: B13555702
M. Wt: 181.23 g/mol
InChI Key: WGXQWKHWHMDWPL-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is oxidized to a ketone or aldehyde.

    Reduction: Reduction reactions can further reduce the amino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed.

Major Products

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

    Therapeutic Agents: Explored for its therapeutic potential in treating certain diseases.

Industry

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, resulting in downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl structure but lacks the amino alcohol moiety.

    2-(4-Methoxyphenyl)ethylamine: Similar structure but with different functional groups.

    4-Methoxyphenylacetonitrile: Contains a nitrile group instead of an amino alcohol.

Uniqueness

®-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino group and an alcohol group.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-2-amino-2-(4-methoxy-2-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-5-8(13-2)3-4-9(7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m0/s1

InChI Key

WGXQWKHWHMDWPL-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](CO)N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(CO)N

Origin of Product

United States

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